molecular formula C12H10ClN3O3 B5717403 1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole

Katalognummer B5717403
Molekulargewicht: 279.68 g/mol
InChI-Schlüssel: CVGKDCLAKDUDSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as CNB-001, is a novel compound that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole exerts its neuroprotective effects by activating the Nrf2/ARE signaling pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound also inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and protect against neuronal damage in animal models of neurological disorders. This compound also has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its neuroprotective properties, favorable pharmacokinetic profile, and ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Zukünftige Richtungen

There are several future directions for the study of 1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, including:
1. Further preclinical studies to determine its optimal dosage and administration route.
2. Clinical trials to evaluate its safety and efficacy in humans.
3. Studies to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease.
4. Development of novel formulations of this compound for improved delivery and efficacy.
5. Studies to investigate its mechanism of action in more detail and identify potential targets for drug development.
In conclusion, this compound is a novel compound that has shown promising results in scientific research applications. Its neuroprotective properties, favorable pharmacokinetic profile, and ability to cross the blood-brain barrier make it a promising candidate for the treatment of neurological disorders. Further studies are needed to determine its optimal dosage, administration route, and potential therapeutic applications.

Synthesemethoden

1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized using various methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 3-chloro-4-nitrobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base and a solvent. The multi-step synthesis method involves the reaction of 3-chloro-4-nitrobenzoic acid with thionyl chloride to form 3-chloro-4-nitrobenzoyl chloride, which is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base and a solvent.

Wissenschaftliche Forschungsanwendungen

1-(3-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that this compound has neuroprotective properties and can reduce oxidative stress, inflammation, and neuronal damage in the brain.

Eigenschaften

IUPAC Name

(3-chloro-4-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)9-3-4-11(16(18)19)10(13)6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGKDCLAKDUDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.